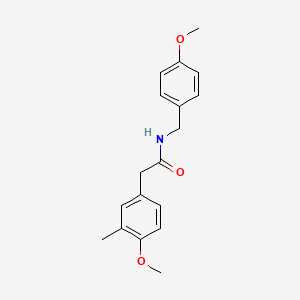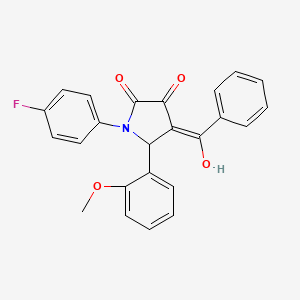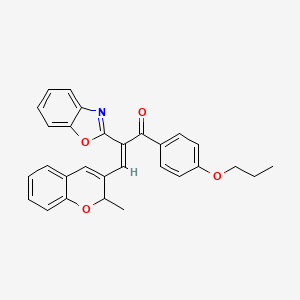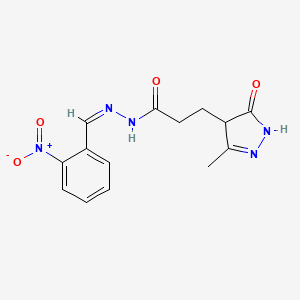![molecular formula C20H22FN3O3 B5498974 N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5498974.png)
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide, also known as FPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. FPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
作用機序
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide acts as a selective agonist of mGluR5 receptors, which are G protein-coupled receptors that are widely distributed throughout the brain. Activation of mGluR5 receptors by this compound leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-mediated pathway, the protein kinase C (PKC)-mediated pathway, and the extracellular signal-regulated kinase (ERK) pathway. These signaling pathways are involved in the regulation of various physiological processes in the brain, including synaptic plasticity, neuronal excitability, and gene expression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the brain. In vitro studies have demonstrated that this compound can enhance long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. This compound has also been shown to increase the firing rate of neurons in the prefrontal cortex, a brain region that is involved in higher cognitive functions such as decision-making and working memory.
実験室実験の利点と制限
One of the main advantages of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide is its selectivity for mGluR5 receptors, which allows researchers to selectively activate these receptors without affecting other receptors or signaling pathways in the brain. This makes this compound a valuable tool for investigating the specific roles of mGluR5 in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide and mGluR5 receptors. One area of interest is the role of mGluR5 in neuropsychiatric disorders such as schizophrenia and autism spectrum disorders. This compound has been shown to have therapeutic effects in animal models of these disorders, and further research is needed to elucidate the underlying mechanisms and potential clinical applications. Another area of interest is the development of more potent and selective mGluR5 agonists, which could have potential therapeutic applications in various neurological and psychiatric disorders.
合成法
The synthesis of N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide involves several steps, starting from the reaction of 4-methoxybenzoyl chloride with N-(2-aminoethyl)-4-fluoroaniline to form N-(2-(4-methoxybenzoylamino)ethyl)-4-fluoroaniline. This intermediate is then reacted with 1-(4-chlorophenyl)piperazine to yield the final product, this compound.
科学的研究の応用
N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide has been extensively studied for its potential use as a tool in neuroscience research. It is commonly used to selectively activate mGluR5 receptors in vitro and in vivo, allowing researchers to investigate the physiological and pathological roles of these receptors in the brain. This compound has been used in various studies to investigate the role of mGluR5 in synaptic plasticity, learning and memory, drug addiction, and neuropsychiatric disorders such as schizophrenia and autism spectrum disorders.
特性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-16-8-6-15(7-9-16)20(26)22-14-19(25)24-12-10-23(11-13-24)18-5-3-2-4-17(18)21/h2-9H,10-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJJZLIXNIMLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-methylphenyl)propyl]-N'-phenylurea](/img/structure/B5498904.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5498908.png)
![2-[(2,4-dichlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5498913.png)

![2,4-dichloro-3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B5498939.png)
![2-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5498944.png)
![N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5498955.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)
![3-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5498970.png)

![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5498982.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498985.png)